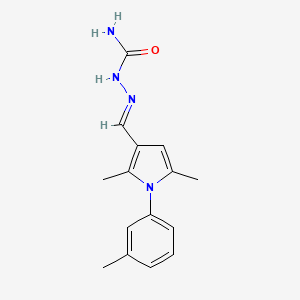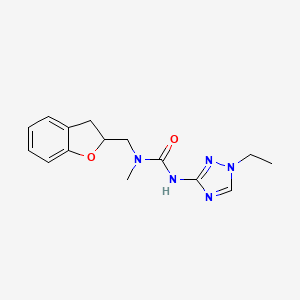![molecular formula C19H23N5O2 B3910196 2-cyclohexyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3910196.png)
2-cyclohexyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-benzoxazole-6-carboxamide
Overview
Description
2-cyclohexyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-benzoxazole-6-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring, a triazole ring, and a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-benzoxazole-6-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition disrupts critical signaling pathways, leading to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have been studied for their anticancer and antimicrobial properties.
Benzoxazole Derivatives: Compounds with the benzoxazole core have shown various biological activities, including anticancer, antibacterial, and antifungal effects.
Uniqueness
What sets 2-cyclohexyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-benzoxazole-6-carboxamide apart is its unique combination of structural features, including the cyclohexyl group, triazole ring, and benzoxazole core. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-cyclohexyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13(10-24-12-20-11-21-24)22-18(25)15-7-8-16-17(9-15)26-19(23-16)14-5-3-2-4-6-14/h7-9,11-14H,2-6,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHHCOKRVXKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-(4-methoxyphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3910113.png)


![(2E)-2-cyano-N-(4-fluorophenyl)-3-{1-[2-oxo-2-(phenylamino)ethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B3910156.png)
![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3910168.png)
![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide](/img/structure/B3910171.png)
![1-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3910175.png)
![N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide](/img/structure/B3910181.png)

![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate](/img/structure/B3910195.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-methyl-1,4-diazepane](/img/structure/B3910199.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3910214.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B3910224.png)
